2,2-Diethoxypropionic acid
Description
Properties
Molecular Formula |
C7H14O4 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,2-diethoxypropanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4-10-7(3,6(8)9)11-5-2/h4-5H2,1-3H3,(H,8,9) |
InChI Key |
GZXUGANRHSLAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C(=O)O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy vs. Chloro and Methoxy Groups
2,2-Dichloropropionic Acid (Dalapon)
- Structure : Two chlorine atoms replace the ethoxy groups (C₃H₄Cl₂O₂, CAS 75-99-0).
- Properties :
- Higher acidity (pKa ~1.3) due to electron-withdrawing Cl substituents .
- Boiling point: ~185–190°C (lower than ethoxy analogs due to reduced hydrogen bonding).
- Applications: Herbicide (Dalapon) targeting grasses, with documented environmental persistence .
- Toxicity: Classified as corrosive; requires stringent handling to avoid respiratory and dermal exposure .
2-Methoxypropionic Acid
- Structure : Single methoxy (-OCH₃) group (C₄H₈O₃, CAS 4324-37-2).
- Properties :
Key Contrasts :
| Property | 2,2-Diethoxypropionic Acid | 2,2-Dichloropropionic Acid | 2-Methoxypropionic Acid |
|---|---|---|---|
| Substituents | Ethoxy (-OCH₂CH₃) | Chloro (-Cl) | Methoxy (-OCH₃) |
| Acidity | Moderate (electron-donating ethoxy) | High (electron-withdrawing Cl) | Moderate |
| Boiling Point | Likely higher (H-bonding) | ~185–190°C | Not reported |
| Toxicity | Lower (non-corrosive) | High (corrosive) | Moderate |
Ester Derivatives: Ethyl 3,3-Diethoxypropionate
- Structure : Ethyl ester of this compound (C₉H₁₈O₄, CAS 10601-80-6).
- Properties: Boiling point: ~190°C (lower than the acid due to esterification). Solubility: Miscible in organic solvents (e.g., ethanol, ether). Applications: Solvent, fragrance component, and synthetic intermediate .
- Comparison with Acid Form: The ester lacks acidic protons, enhancing stability in non-polar environments. Reduced reactivity in aqueous conditions compared to the free acid.
Amino-Substituted Analog: α-Amino-β,β-Diethoxypropionic Acid
- Structure: Amino (-NH₂) replaces one ethoxy group (synthesized via ammonolysis of α-chloro-β,β-diethoxypropionic acid).
- Properties: Increased polarity due to the amino group, enhancing solubility in water. Applications: Intermediate in penicillin synthesis, highlighting its role in bioactive molecule production .
Sodium Salts and Industrial Relevance
- Sodium 2,2-Dichloropropionate :
- Water-soluble salt of Dalapon (CAS 127-20-8).
- Used in herbicide formulations for enhanced soil mobility .
Q & A
Q. What advanced techniques are available for quantifying trace impurities in this compound samples?
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